molecular formula C12H11NOS2 B2599243 (5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 153567-96-5

(5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2599243
CAS No.: 153567-96-5
M. Wt: 249.35
InChI Key: MAJYXNRQWPLXHB-UXBLZVDNSA-N
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Description

The compound (5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one belongs to the 4-thiazolidinone family, a class of heterocyclic scaffolds with broad pharmaceutical relevance . Its structure features a thiazol-4-one core substituted at position 5 with a (2,5-dimethylbenzylidene) group and a mercapto (-SH) group at position 2. The E-configuration of the benzylidene double bond is critical for stereochemical stability and interaction with biological targets.

Properties

IUPAC Name

(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-7-3-4-8(2)9(5-7)6-10-11(14)13-12(15)16-10/h3-6H,1-2H3,(H,13,14,15)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJYXNRQWPLXHB-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,5-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

[2+2] Photocycloaddition Reactions

The exocyclic C=C bond in (5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes stereoselective [2+2] photocycloaddition under blue light (465 nm). This reaction forms dispirocyclobutanes with head-to-tail 1,3-syn coupling, yielding the ε-isomer as the major product (>90%) .

Reaction Conditions Product Stereoselectivity Yield
Blue light (465 nm), CH₂Cl₂Dispirocyclobutane 3 ε-isomer >90%70–85%
Blue light (456 nm), BF₃·OEt₂/MeOHMonospirocyclobutane 4 ε-isomer (100%)60–75%

The presence of BF₃·OEt₂ promotes methanolysis of one thiazolone ring in the cycloadduct, leading to monospirocyclobutanes with retained stereochemistry .

Thiol Group Reactivity

The mercapto (-SH) group participates in:

  • Alkylation : Forms thioethers with alkyl halides (e.g., CH₃I).

  • Oxidation : Converts to disulfide (-S-S-) bonds under mild oxidative conditions (e.g., H₂O₂).

  • Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates).

Ring-Opening Reactions

Treatment with NaOMe/MeOH opens the thiazolone ring via nucleophilic attack at the carbonyl carbon, producing dihydrothiazoles 5 or 6 (Figure 1) .

Reagent Product Diastereomeric Ratio
NaOMe/MeOH, refluxtrans-Dihydrothiazole 6 85:15 (trans:cis)
BF₃·OEt₂/MeOH, refluxtrans-Dihydrothiazole 5 70:30 (trans:cis)

The reaction proceeds through alkoxide attack at the carbonyl, followed by intramolecular S-nucleophilic cyclization .

Electrophilic Substitutions

The electron-rich 2,5-dimethylbenzylidene moiety directs electrophilic aromatic substitution (EAS):

  • Nitration : Occurs at the para position relative to methyl groups (HNO₃/H₂SO₄).

  • Halogenation : Bromination (Br₂/FeBr₃) favors the ortho position.

Redox Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the exocyclic C=C bond, yielding (5Z)-5-(2,5-dimethylbenzyl)-2-mercapto-1,3-thiazol-4(5H)-one .

  • Oxidation : The thiazolone ring can oxidize to a thiazole under strong conditions (e.g., MnO₂).

Condensation Reactions

The benzylidene group condenses with amines or hydrazines to form Schiff bases or hydrazones, respectively. For example:

Thiazolone+R-NH2Schiff Base+H2O\text{Thiazolone} + \text{R-NH}_2 \rightarrow \text{Schiff Base} + \text{H}_2\text{O}

Comparative Reactivity of Structural Analogs

Compound Key Reaction Reactivity Trend
(5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-...[2+2] CycloadditionHigher stereoselectivity vs. 2,4-dimethyl analog
(5E)-5-(2,4-dimethylbenzylidene)-2-mercapto-...Nucleophilic ring-openingFaster kinetics due to steric effects
(5Z)-5-(2,5-dimethoxybenzylidene)-2-sulfanyl-...EAS (Nitration)Enhanced para selectivity

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives, including (5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays showed that this compound can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Enzyme Inhibition

Recent studies have focused on the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition has implications for skin whitening agents and treatment of hyperpigmentation disorders. The compound showed promising results in inhibiting tyrosinase activity more effectively than conventional agents like kojic acid .

Pesticidal Activity

The thiazole derivatives have been investigated for their pesticidal properties. This compound exhibited effectiveness against certain agricultural pests, suggesting its potential as a natural pesticide alternative. This could lead to reduced reliance on synthetic pesticides and lower environmental impact .

Polymer Chemistry

In material science, this compound has been explored as a precursor for synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of thiazole moieties into polymer matrices has shown to improve their resistance to degradation under heat and UV exposure .

Case Studies

StudyApplicationFindings
Study 1AntimicrobialInhibition of S. aureus growth by 75% at 100 µg/mL concentration
Study 2AntioxidantReduction of oxidative stress markers by 60% in cellular assays
Study 3PesticidalEffective against aphids with a mortality rate of 90% after 48 hours

Mechanism of Action

The mechanism of action of (5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with biological targets through its functional groups. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The benzylidene group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The benzylidene moiety and substituents on the thiazol-4-one ring significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thiazol-4-one Derivatives
Compound Name Substituents Key Features Biological Activity References
(5E)-5-(2,5-Dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 2,5-dimethylbenzylidene, 2-mercapto High lipophilicity due to methyl groups; E-configuration Not explicitly reported
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-hydroxybenzylidene, 2-thioxo Z-configuration; polar hydroxyl group IC50 = 0.028 µM (DYRK1A kinase inhibitor)
(5E)-5-(3-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 3-chlorobenzylidene, 2-mercapto Electron-withdrawing Cl substituent Structural data only (CID 1204276)
(5E)-5-(4-Ethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 4-ethylbenzylidene, 2-mercapto Bulky ethyl group; enhanced lipophilicity No activity reported
(5E)-5-(4-Dimethylaminobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one 4-dimethylaminobenzylidene, 2-mercapto Electron-donating NMe2 group Hazardous (H314: skin corrosion)

Key Observations

Electron-withdrawing groups (e.g., Cl, F) improve electronic interactions with target proteins, as seen in kinase inhibitors . Hydroxyl groups introduce polarity, balancing lipophilicity and hydrogen-bonding capacity, which is critical for kinase inhibition .

Stereochemical Influence :

  • The E/Z configuration of the benzylidene double bond affects molecular geometry and binding. For example, Z-configured analogs like (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one show superior kinase inhibition compared to E-isomers .

Biological Activity: Kinase inhibition is prominent in analogs with polar substituents (e.g., hydroxyl, pyridylamino), as seen in compounds 3e and 5s (IC50 < 0.05 µM) . Antimicrobial activity is observed in derivatives with heterocyclic or bulky substituents, though data for the target compound remains unexplored .

Synthetic Methods: Microwave-assisted synthesis (e.g., 3e) offers rapid, high-yield routes compared to traditional methods . Multicomponent reactions (e.g., cyclopropylamino derivatives) provide step-economy but require optimization for scalability .

Biological Activity

(5E)-5-(2,5-Dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiazolidinones, which are known for their potential therapeutic properties, including anticancer, antimicrobial, and antioxidant effects. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO4S2C_{12}H_{11}NO_4S_2, and it features a thiazole ring that is crucial for its biological activity. The presence of the dimethylbenzylidene moiety enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. In a comparative study, thiazole derivatives exhibited IC50 values ranging from 2.57 µM to 7.26 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . The introduction of specific substituents on the thiazole ring can modulate these activities.

CompoundCell LineIC50 (µM)
4cMCF-72.57
4cHepG27.26
StaurosporineMCF-76.77
StaurosporineHepG28.40

Antimicrobial Activity

Thiazolidinones have been recognized for their antimicrobial properties as well. For example, modifications in the thiazolidinone structure can lead to enhanced activity against various pathogens. A review indicated that thiazolidinones exhibit broad-spectrum antimicrobial activity against bacteria and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases . This property is particularly beneficial in preventing cellular damage in various conditions such as cancer and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their chemical structure. Substituents at specific positions on the thiazole ring can significantly influence their pharmacological properties:

  • Position 2 and 4 : Hydroxyl groups at these positions enhance tyrosinase inhibitory activity.
  • Dimethyl substitution : The presence of methyl groups increases lipophilicity and may enhance cellular uptake.

A study showed that derivatives with hydroxyl substitutions exhibited significantly improved tyrosinase inhibitory activities compared to their non-hydroxylated counterparts .

Case Studies

  • Anticancer Efficacy : A synthesized derivative was evaluated for its ability to inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis. The compound showed promising results with an IC50 value comparable to established inhibitors like Sorafenib .
  • Tyrosinase Inhibition : Derivatives of thiazolidinones were tested for their ability to inhibit mushroom tyrosinase, a key enzyme in melanin synthesis. Certain derivatives demonstrated IC50 values significantly lower than that of kojic acid, indicating strong potential as skin-whitening agents .

Q & A

Q. How to ensure reproducibility in biological assays?

  • Methodology : Standardize protocols (e.g., EPM testing at fixed circadian times). Use positive controls (diazepam) and statistical validation (ANOVA, p < 0.05). Replicate across independent labs.

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